molecular formula C8H9NO3 B3101597 (2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)methanol CAS No. 139645-12-8

(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)methanol

Cat. No.: B3101597
CAS No.: 139645-12-8
M. Wt: 167.16 g/mol
InChI Key: SRYDSVKMASXIBR-UHFFFAOYSA-N
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Description

(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)methanol is a heterocyclic compound featuring a fused dioxane-pyridine ring system with a hydroxymethyl (-CH₂OH) substituent at the 5-position.

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-5-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-5-6-8-7(1-2-9-6)11-3-4-12-8/h1-2,10H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYDSVKMASXIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CN=C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a dioxin precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

Chemistry

In chemistry, (2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes .

Medicine

Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Name CAS / ID Substituents Molecular Weight (g/mol) Key Features
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)methanol N/A -CH₂OH at C5 ~181.17 Hydroxymethyl group for H-bonding
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol 443956-46-5 -CH₂OH at C7 ~181.17 Positional isomerism
2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde 443955-90-6 -CHO at C7 ~163.15 Electrophilic aldehyde
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine N/A -Br at C7 ~232.06 Increased lipophilicity
N-[3-...-carboxamide (0QQ) 0QQ -CONH₂ at C7 ~391.46 Drug design applications

Implications of Structural Differences

  • Reactivity : Aldehyde derivatives (e.g., CAS 443955-90-6) are more reactive in nucleophilic additions than the hydroxymethyl target compound .
  • Biological Interactions : Carboxamide derivatives (e.g., PDB 0QQ) demonstrate enhanced target engagement via hydrogen bonding, a property that could be engineered into the target compound through functional group interconversion .

Biological Activity

(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)methanol is a heterocyclic compound notable for its unique structural features and potential biological applications. This compound has garnered interest due to its possible pharmacological activities, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9NO3C_8H_9NO_3, and it features a dioxin ring fused to a pyridine ring. Its structure allows for diverse chemical modifications which can lead to the development of novel derivatives with enhanced biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various metabolic pathways. This mechanism is crucial for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. In a study assessing the antibacterial effects of methanolic extracts from different sources, it was found that certain derivatives showed inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and other common pathogens .

PathogenMinimum Inhibitory Concentration (MIC)
MRSA0.22 mg/ml
Plesiomonas shigellosis0.44 mg/ml

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Studies utilizing DPPH and FRAP assays demonstrated that certain derivatives possess the ability to scavenge free radicals effectively. The antioxidant activity correlates with the phenolic content present in the extracts .

Case Studies

  • Study on Antioxidant and Antibacterial Activities : A comprehensive evaluation of methanolic extracts from Tamarindus indica revealed that compounds similar to this compound exhibited significant antibacterial properties against various pathogens and moderate antioxidant activity .
  • Phytochemical Analysis : In another study focusing on the biological properties of methanolic extracts from different plant sources, compounds related to this compound were shown to inhibit the growth of several pathogenic microorganisms while demonstrating varying degrees of antioxidant capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)methanol
Reactant of Route 2
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)methanol

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